Field: Medical and Biological Research
Results: It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor.
Field: Biochemistry
Application: MPA metabolism is somewhat similar to methamphetamine.
Methods: Hydroxylation, demethylation and deamination are in common.
Results: MPA is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides.
Field: Organic Chemistry
Application: There is a four-step synthesis of methiopropamine.
Results: The final product of the synthesis is 1-(thiophen-2-yl)-2-methylaminopropane.
2-Methyl-2-(thiophen-2-yl)propan-1-amine is an organic compound classified as a thiophene derivative. It has a molecular formula of and a molecular weight of 155.26 g/mol. This compound is structurally similar to methamphetamine but features a thiophene ring in place of the phenyl ring, which imparts unique chemical properties and biological activities to it . The presence of the thiophene moiety enhances its interaction with various biological targets, making it a compound of interest in both chemistry and pharmacology.
There is no known mechanism of action for 2-Methyl-2-(thiophen-2-yl)propan-1-amine due to the lack of research on its biological activity.
These reactions are significant for its potential applications in synthetic chemistry and material science.
The biological activity of 2-Methyl-2-(thiophen-2-yl)propan-1-amine is primarily attributed to its role as a norepinephrine-dopamine reuptake inhibitor. This mechanism suggests that it may influence neurotransmitter levels in the brain, potentially leading to stimulant effects similar to those observed with other amphetamines. Additionally, its interaction with cytochrome P450 enzymes, particularly CYP2C19, indicates that it may be metabolized into various active metabolites that could exhibit distinct biological effects .
The synthesis of 2-Methyl-2-(thiophen-2-yl)propan-1-amine typically involves a multi-step process:
These methods highlight the complexity involved in synthesizing this compound and its derivatives.
The applications of 2-Methyl-2-(thiophen-2-yl)propan-1-amine span several fields:
Chemistry: It serves as a precursor in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its stimulant properties and potential effects on biological systems.
Medicine: Although limited due to its stimulant nature, it is explored for possible therapeutic applications.
Industry: It finds use in developing materials with specific electronic properties, such as organic semiconductors .
Research indicates that 2-Methyl-2-(thiophen-2-yl)propan-1-amine interacts with various receptors and enzymes within biological systems. Its ability to act as a norepinephrine-dopamine reuptake inhibitor suggests that it may influence neurotransmitter dynamics significantly. Additionally, its interaction with cytochrome P450 enzymes plays a crucial role in its metabolic processing, affecting its efficacy and safety profile .
Several compounds share structural similarities with 2-Methyl-2-(thiophen-2-yl)propan-1-amine. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methyl-1-thiophen-2-yl-propylamine | Similar structure; different position of thiophene | |
3-Methylthiophene | Simple thiophene derivative | |
Methiopropamine | Known for similar stimulant properties | |
4-Methylthioamphetamine | Contains additional methyl group |
Uniqueness: The unique combination of the methyl group and the thiophene ring in 2-Methyl-2-(thiophen-2-yl)propan-1-amines gives it distinct chemical properties and biological activities compared to these similar compounds. Its specific interactions within biological systems may lead to different physiological effects than those observed in other related compounds .
Corrosive;Irritant